molecular formula C8H7IN2O B15230865 6-Iodo-3-methoxy-1H-indazole

6-Iodo-3-methoxy-1H-indazole

Cat. No.: B15230865
M. Wt: 274.06 g/mol
InChI Key: SHSUWPHKEIWZGY-UHFFFAOYSA-N
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Description

6-Iodo-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-methoxy-1H-indazole typically involves the iodination of 3-methoxy-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-3-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Iodo-3-methoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-3-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

    3-Methoxy-1H-indazole: Lacks the iodine substituent but shares the methoxy group.

    6-Bromo-3-methoxy-1H-indazole: Similar structure with bromine instead of iodine.

    6-Chloro-3-methoxy-1H-indazole: Contains chlorine as the halogen substituent.

Uniqueness: 6-Iodo-3-methoxy-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and pharmacological properties.

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

6-iodo-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7IN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

SHSUWPHKEIWZGY-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=CC(=C2)I

Origin of Product

United States

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